2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid” is an organic compound with the CAS Number: 743453-22-7 . It has a molecular weight of 265.36 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The compound has a thiazole ring, which is a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The thiazole ring can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis
The compound is a powder and is stored at room temperature . It has a molecular weight of 265.36 .Scientific Research Applications
- Application : Researchers investigate the potential of this compound as a scaffold for designing new drugs. Its thiazole moiety may contribute to antimicrobial, anti-inflammatory, or anticancer properties .
- Application : Scientists study the co-crystallization of 2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid with other molecules. Understanding their crystal structures aids in drug formulation and solubility enhancement .
- Application : Researchers use this compound as a benzoylating agent to modify other molecules. The resulting products find applications in various fields, including materials science and pharmaceuticals .
- Application : Scientists assess the compound’s impact on enzymes, receptors, or cellular pathways. These studies contribute to understanding its potential therapeutic applications .
- Application : Researchers explore the use of 2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid in polymers, coatings, or sensors. Its unique structure may impart specific properties to these materials .
- Application : Scientists perform docking simulations to understand how this compound interacts with biological targets (e.g., enzymes, receptors). Such insights guide drug design and optimization .
Medicinal Chemistry and Drug Development
Co-Crystal Formation
Organic Synthesis
Biological Activity Studies
Materials Science
Computational Chemistry and Docking Studies
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Thiazoles, including this compound, are found in many potent biologically active compounds . They have been studied for their antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . This suggests that there is potential for future research and development of thiazole derivatives, including “2-{[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]methyl}benzoic acid”.
Mechanism of Action
Target of Action
Similar compounds with a thiazole ring have been found to interact with various biological targets .
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, leading to different biological effects .
Biochemical Pathways
Thiazole derivatives are known to be involved in a wide range of biological activities and can potentially affect multiple biochemical pathways .
Result of Action
Thiazole derivatives are known to exhibit a wide range of biological activities .
properties
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)sulfanylmethyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2S2/c1-8-6-16-12(13-8)17-7-9-4-2-3-5-10(9)11(14)15/h2-6H,7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSFZHVXAOCXZBJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)SCC2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.